8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate
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Overview
Description
8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate is a complex organic compound featuring a benzo[e][1,4]diazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate typically involves multi-step organic reactions. One common approach is the condensation of 3,4,5-trimethoxybenzaldehyde with appropriate amines and phosphates under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods allow for the precise control of reaction parameters and the efficient production of the compound in large quantities .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: The methoxy groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group plays a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The phosphate ester may also contribute to the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent with a similar trimethoxyphenyl group.
Podophyllotoxin: Used for treating genital warts, also containing a trimethoxyphenyl moiety.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness
What sets 8-Methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1H-benzo[e][1,4]diazepin-9-yl dihydrogen phosphate apart is its unique combination of a benzo[e][1,4]diazepine core and a phosphate ester, which may enhance its pharmacokinetic properties and therapeutic potential .
Properties
Molecular Formula |
C19H21N2O9P |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
[8-methoxy-2-oxo-5-(3,4,5-trimethoxyphenyl)-1,3-dihydro-1,4-benzodiazepin-9-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H21N2O9P/c1-26-12-6-5-11-16(10-7-13(27-2)18(29-4)14(8-10)28-3)20-9-15(22)21-17(11)19(12)30-31(23,24)25/h5-8H,9H2,1-4H3,(H,21,22)(H2,23,24,25) |
InChI Key |
ZVRMIDIMGXIFAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=NCC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)OP(=O)(O)O |
Origin of Product |
United States |
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